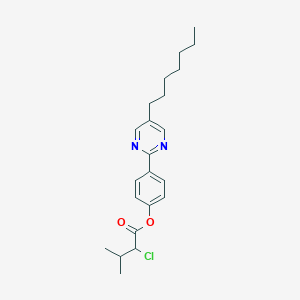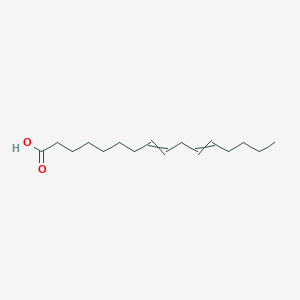![molecular formula C13H14BrClO3S B14317947 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate CAS No. 111718-76-4](/img/structure/B14317947.png)
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C13H14BrClO3S . This compound features a bicyclic heptane structure with a chlorine atom and a bromobenzene sulfonate group attached. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 5-chlorobicyclo[2.2.1]hept-2-ene with 4-bromobenzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The bicyclic structure can be oxidized or reduced under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the bicyclic structure.
科学的研究の応用
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the bicyclic structure provides rigidity and specific spatial orientation, influencing how the compound interacts with other molecules.
類似化合物との比較
Similar Compounds
Uniqueness
5-Chlorobicyclo[221]heptan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of both a bicyclic heptane structure and a bromobenzene sulfonate group
特性
CAS番号 |
111718-76-4 |
|---|---|
分子式 |
C13H14BrClO3S |
分子量 |
365.67 g/mol |
IUPAC名 |
(5-chloro-2-bicyclo[2.2.1]heptanyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H14BrClO3S/c14-10-1-3-11(4-2-10)19(16,17)18-13-7-8-5-9(13)6-12(8)15/h1-4,8-9,12-13H,5-7H2 |
InChIキー |
VENAOVRKEBHQBT-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1CC2Cl)OS(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)

![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)



![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)




![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
